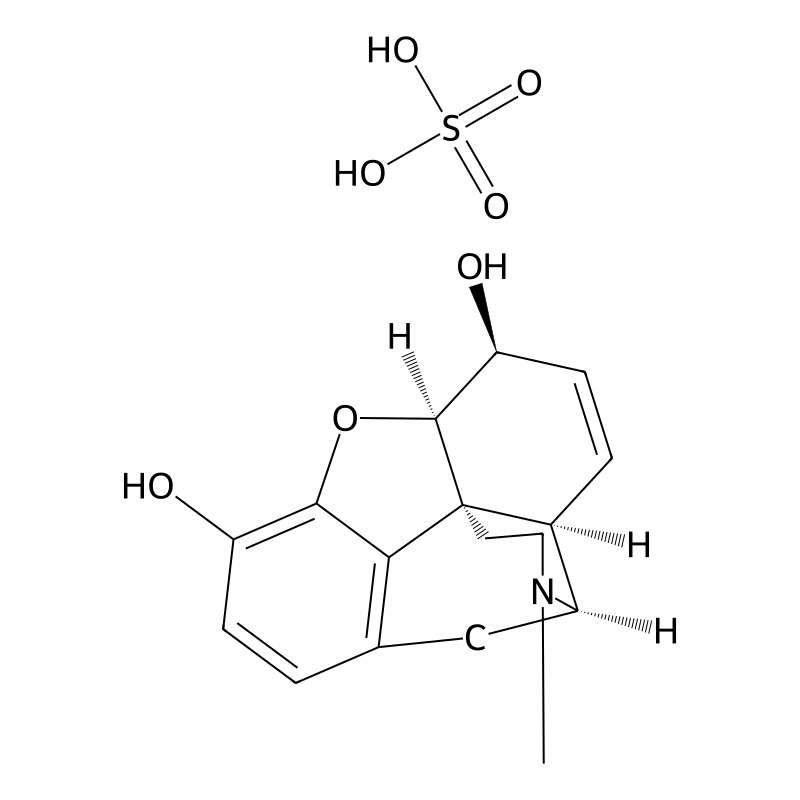

Morphine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Pain Mechanisms:

Morphine sulfate serves as a valuable tool for researchers investigating pain pathways in the nervous system. By studying its effects on specific receptors, scientists can gain insights into how the body perceives and transmits pain signals. This knowledge is crucial for developing novel analgesics with improved efficacy and fewer side effects.

Analgesic Development and Testing:

Research on morphine sulfate plays a critical role in the development and testing of new pain medications. By comparing the analgesic properties of novel drugs to those of morphine, scientists can assess their effectiveness and identify potential side effects. This comparative approach helps researchers optimize future pain management options [].

Respiratory Research:

Morphine sulfate finds application in research on respiratory function. Studies have explored its effects on cough suppression and its potential role in managing chronic, refractory breathlessness []. This research contributes to a better understanding of respiratory control mechanisms and the development of improved therapies for respiratory ailments.

Morphine sulfate is a potent opioid analgesic derived from opium, primarily used for the management of moderate to severe pain. Its chemical formula is when in its base form, and it is often encountered as a sulfate salt, which enhances its solubility and bioavailability. Morphine was first isolated in the early 19th century and has since become a critical component in pain management protocols across various medical settings, including postoperative care and palliative treatment .

Morphine sulfate exerts its effects primarily through binding to the mu-opioid receptors in the central nervous system. This interaction leads to a decrease in the perception of pain and an increase in pain tolerance. Additionally, morphine influences other physiological responses such as respiratory depression, sedation, and euphoria. The onset of action varies depending on the route of administration; for instance, intravenous administration can produce effects within minutes, while oral forms may take longer to act .

Morphine sulfate can be synthesized from morphine through several chemical processes:

- Sulfation: Morphine is reacted with sulfuric acid to form morphine sulfate.

- Extraction: Morphine is extracted from opium poppy (Papaver somniferum) through solvent extraction methods.

- Semi-synthetic modifications: Various semi-synthetic opioids can be derived from morphine through chemical modifications that enhance potency or alter pharmacological properties.

The synthesis of morphine sulfate typically involves careful control of reaction conditions to ensure high yields and purity .

Morphine sulfate is utilized in various medical applications:

- Pain Management: It is primarily prescribed for acute and chronic pain relief.

- Palliative Care: Used to alleviate severe pain in terminally ill patients.

- Anesthesia: It serves as an adjunct in general anesthesia protocols.

- Cough Suppression: Morphine sulfate can be effective in treating severe cough associated with certain conditions.

Due to its efficacy, it remains a staple in pain management despite concerns regarding addiction and tolerance .

Morphine sulfate interacts with numerous other substances, which can affect its efficacy and safety profile:

- CNS Depressants: Concurrent use with other central nervous system depressants (e.g., benzodiazepines) can enhance sedation and respiratory depression risks.

- Antidepressants: Certain antidepressants may alter morphine metabolism, potentially increasing its effects or side effects.

- Opioid Antagonists: Drugs like naloxone can reverse the effects of morphine sulfate and are often used in overdose scenarios.

Studies have shown that genetic variations in metabolic enzymes can also impact individual responses to morphine sulfate therapy .

Morphine sulfate belongs to a class of compounds known as opioids. Below is a comparison with other similar compounds:

| Compound | Structure | Primary Use | Potency | Unique Features |

|---|---|---|---|---|

| Codeine | C₁₈H₂₁NO₃ | Mild to moderate pain relief | Lower | Metabolized to morphine |

| Fentanyl | C₂₂H₂₈N₂O | Severe pain management | Much higher | Synthetic opioid, rapid onset |

| Oxycodone | C₁₈H₂₁NO₃ | Moderate to severe pain | Similar | Semi-synthetic opioid |

| Hydromorphone | C₁₈H₂₁NO₃ | Severe pain relief | Higher | More potent than morphine |

| Methadone | C₁₈H₂₅N | Chronic pain and opioid dependence treatment | Variable | Long half-life, used in addiction therapy |

Morphine sulfate's uniqueness lies in its historical significance as the first isolated alkaloid from opium and its established role as a standard for assessing analgesic efficacy among opioids .

Industrial synthesis of morphine sulfate follows several established pathways, beginning with the extraction of morphine from opium poppy capsules and subsequent chemical modification. Morphine is obtained by extraction of poppy capsules containing 9-14% morphine, depending on the source, with water followed by precipitation with aqueous solutions [2]. The pharmaceutical manufacturing process involves multiple stages of purification and chemical transformation to achieve the required purity standards.

The industrial production pathway for morphine sulfate pentahydrate involves treating purified morphine with an equivalent amount of sulfuric acid in water to form a stable pentahydrate structure [3]. The process begins by heating the mixture to 60-65°C to form a complete solution, followed by the addition of antioxidants such as sodium pyrosulfite at 0.2% by weight relative to the morphine used [3]. The aqueous salt solution undergoes purification by filtration with activated carbon before crystallization through successive cooling to 35-5°C [3].

Table 1: Industrial Synthesis Parameters for Morphine Sulfate Pentahydrate

| Process Parameter | Value | Conditions |

|---|---|---|

| Temperature Range | 60-65°C | Solution formation |

| Cooling Temperature | 35-5°C | Crystallization |

| Antioxidant Concentration | 0.2% w/w | Sodium pyrosulfite |

| Final Yield | 77.3% | Based on starting morphine |

| Purity | 99.5% | By potentiometric titration |

| Water Content | 11.9% | Pentahydrate form |

The crystalline product requires specific washing procedures using water containing 0.25% by weight of complexing compounds such as chelatone III for binding residual metals that may cause decomposition reactions [3]. Subsequently, the wet crystal undergoes washing with alkanol such as ethanol to remove water outside the crystalline bound water, resulting in reduced drying time and lower residual solvents in the final product [3].

Modern industrial processes have incorporated continuous spray techniques for morphine sulfate microgranule production, where morphine sulfate suspension is continuously sprayed over fluidized neutral cores using hot air streams [6]. This method allows for controlled particle size distribution and improved pharmaceutical processing characteristics while maintaining chemical stability of the morphine sulfate compound.

Sulfation Reaction Mechanisms of Morphine Derivatives

The sulfation of morphine represents a significant metabolic pathway mediated by cytosolic sulfotransferase enzymes in human tissues. Research has demonstrated that morphine undergoes sulfation primarily at the 3-hydroxyl and 6-hydroxyl positions, forming morphine-3-sulfate and morphine-6-sulfate metabolites respectively [7]. The sulfation reaction involves the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to specific hydroxyl positions on the morphine molecule.

Human cytosolic sulfotransferases exhibit differential activity toward morphine, with SULT1A3 identified as the major enzyme responsible for morphine sulfation, while SULT1A1 demonstrates moderate activity [7]. The enzymatic sulfation process shows tissue-specific distribution, with the highest activities detected in liver samples compared to lung, small intestine, and kidney tissues [7]. Kinetic studies reveal that the sulfation reaction follows Michaelis-Menten kinetics with substrate-specific affinity constants.

Table 2: Sulfotransferase Enzyme Specificity for Morphine Sulfation

| Enzyme | Primary Activity | Km Value (μM) | Tissue Distribution |

|---|---|---|---|

| SULT1A3 | High | 15-25 | Liver, kidney |

| SULT1A1 | Moderate | 35-50 | Liver, intestine |

| SULT2A1 | Low | >100 | Liver, prostate |

The mechanism involves nucleophilic attack by the hydroxyl oxygen on the sulfur atom of the sulfate donor, resulting in the formation of a sulfate ester bond [7]. This reaction is facilitated by the enzyme's active site, which positions both the morphine substrate and the sulfate donor in optimal orientation for the transfer reaction. The sulfation process exhibits regioselectivity, with the 3-position showing preferential reactivity due to the phenolic nature of this hydroxyl group compared to the aliphatic 6-hydroxyl position.

Metabolic labeling experiments using [35S]sulfate demonstrate dose-dependent sulfation of morphine in human hepatoma cells, with detectable sulfated derivatives observed at morphine concentrations as low as 25 μM [7]. The sulfation efficiency varies significantly between different morphine derivatives, with structural modifications affecting both the rate and extent of sulfate conjugation.

High-Performance Liquid Chromatography Quantification

High-performance liquid chromatography represents the primary analytical method for quantitative determination of morphine sulfate in pharmaceutical formulations and biological matrices. Contemporary HPLC methods employ reverse-phase chromatography with C18 analytical columns and gradient elution systems using phosphate buffers and organic solvents [8]. The analytical separation achieves baseline resolution of morphine sulfate from related compounds and metabolites within analytical run times typically ranging from 5 to 16 minutes.

Electrochemical detection has emerged as a highly sensitive detection method for morphine quantification, exploiting the oxidation potential of the phenolic hydroxyl group at position 3 [9]. The electrochemical detector operates at oxidation potentials of 0.60 V, providing selective detection of compounds containing phenolic residues while discriminating against glucuronide metabolites that lack free phenolic groups [9]. This detection method achieves limits of quantification as low as 1-10 ng/mL in plasma samples with extraction volumes of 100-500 μL [10].

Table 3: HPLC Method Performance Parameters

| Parameter | UV Detection | Electrochemical Detection | Mass Spectrometry |

|---|---|---|---|

| Limit of Detection | 10 ng/mL | 1 ng/mL | 0.1 ng/mL |

| Linear Range | 10-150 ng/mL | 25-100 ng/mL | 0.5-1000 ng/mL |

| Precision (CV%) | <10% | <10% | <15% |

| Recovery | 83.39% | >95% | 98% |

| Run Time | 7 minutes | 10 minutes | 16 minutes |

Tandem mass spectrometry detection provides the highest sensitivity and specificity for morphine sulfate analysis, with selected reaction monitoring transitions typically employing the protonated molecular ion at m/z 286 fragmenting to product ions at m/z 165 and m/z 201 [11]. The mass spectrometric methods achieve linear calibration ranges extending from sub-ng/mL concentrations to several μg/mL, accommodating diverse analytical requirements from trace detection to pharmaceutical quality control applications [12].

Sample preparation techniques for morphine sulfate analysis commonly employ solid-phase extraction using C8 or C18 cartridges, achieving extraction recoveries exceeding 95% for plasma samples and 100% for aqueous standards [8]. The extraction process involves loading samples onto conditioned cartridges, washing with water to remove polar interferents, and eluting morphine sulfate with organic solvents such as methanol or acetonitrile.

Validation parameters for HPLC methods demonstrate excellent analytical performance, with intra-day and inter-day precision values consistently below 11% coefficient of variation across therapeutic concentration ranges [14]. Accuracy assessments show systematic errors typically less than 5%, confirming the reliability of HPLC methodologies for morphine sulfate quantification in both pharmaceutical and clinical applications.

Spectroscopic Identification (Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance)

Infrared spectroscopy provides definitive structural identification of morphine sulfate through characteristic vibrational frequencies associated with functional groups present in the molecule. The infrared spectrum of morphine sulfate pentahydrate exhibits distinct absorption bands that enable unambiguous identification and differentiation from related opioid compounds [15] [16]. Key diagnostic bands include the broad O-H stretching vibrations from both hydroxyl groups and water molecules, appearing in the 3600-3100 cm⁻¹ region, and the sulfate anion stretching vibrations occurring around 1200-1000 cm⁻¹.

The morphine base structure contributes characteristic aromatic C-H stretching vibrations near 3000 cm⁻¹ and aromatic C=C stretching modes in the 1600-1500 cm⁻¹ region [17]. The tertiary amine functionality produces distinctive N-CH₃ bending vibrations, while the ether bridge oxygen exhibits specific C-O stretching frequencies that distinguish morphine from other alkaloid structures. Solid-state infrared measurements reveal hydrogen bonding patterns that differ between crystalline morphine sulfate and its aqueous solutions, indicating conformational changes upon dissolution.

Ultraviolet-visible spectroscopy exploits the extended conjugated system of morphine to provide quantitative analysis and structural confirmation [21]. The UV-Vis spectrum exhibits characteristic absorption maxima around 210 nm, which forms the basis for spectrophotometric detection in HPLC systems [21]. The phenolic chromophore contributes additional absorption features in the 250-300 nm region, with extinction coefficients sufficient for quantitative analysis at therapeutic concentrations.

Table 4: Characteristic Spectroscopic Data for Morphine Sulfate

| Technique | Key Diagnostic Features | Wavelength/Frequency | Assignment |

|---|---|---|---|

| Infrared | O-H stretch (broad) | 3600-3100 cm⁻¹ | Hydroxyl + water |

| Infrared | Sulfate stretch | 1200-1000 cm⁻¹ | SO₄²⁻ anion |

| Infrared | Aromatic C=C | 1600-1500 cm⁻¹ | Benzene ring |

| UV-Vis | Primary maximum | 210 nm | π→π* transition |

| UV-Vis | Secondary band | 250-300 nm | Phenolic system |

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of ¹H and ¹³C chemical environments in morphine sulfate [24] [25]. Cross-polarization magic-angle-spinning ¹³C NMR spectra reveal significant differences between crystalline morphine sulfate and its aqueous solution, indicating that hydrogen bonding and crystal packing forces alter the molecular conformation from that available for receptor binding [24]. The ¹³C NMR spectrum exhibits distinct resonances for each carbon atom in the morphine framework, with chemical shifts characteristic of the specific electronic environments.

Proton NMR analysis demonstrates the influence of sulfate salt formation on the chemical shifts of exchangeable protons, particularly those associated with the hydroxyl groups at positions 3 and 6 [26]. The N-methyl group appears as a characteristic singlet, while the bridgehead protons exhibit complex coupling patterns that confirm the rigid tricyclic structure. Two-dimensional NMR techniques, including ¹H-¹³C heteronuclear correlation spectroscopy, provide definitive assignments for all carbon and proton resonances in the morphine sulfate structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of morphine sulfate reveals characteristic fragmentation pathways that enable structural confirmation and quantitative analysis. Under positive electrospray ionization conditions, morphine sulfate generates protonated molecular ions at m/z 286, corresponding to the morphine free base after loss of the sulfate counterion [28] [29]. The fragmentation pattern proceeds through well-defined pathways involving cleavage of specific bonds within the morphine skeleton.

The primary fragmentation pathway involves loss of water molecules from the hydroxyl groups, producing fragment ions at m/z 268 (M+H-18) and m/z 250 (M+H-36) corresponding to sequential dehydration reactions [30]. A characteristic fragment ion appears at m/z 201, formed through cleavage of the ethyl bridge connecting the phenanthrene and isoquinoline portions of the molecule, representing a diagnostically important ion for morphine identification [28].

Table 5: Major Fragment Ions in Morphine Sulfate Mass Spectra

| m/z Value | Relative Intensity | Fragmentation Pathway | Structural Significance |

|---|---|---|---|

| 286 | 100% | [M+H]⁺ | Protonated molecular ion |

| 268 | 45% | [M+H-18]⁺ | Loss of water |

| 250 | 25% | [M+H-36]⁺ | Loss of two water molecules |

| 201 | 60% | Bridge cleavage | Phenanthrene fragment |

| 165 | 30% | Further fragmentation | Core structure |

Additional fragmentation produces ions at m/z 165 through further breakdown of the m/z 201 fragment, involving loss of additional structural elements from the isoquinoline portion [29]. The fragmentation pattern exhibits high reproducibility across different mass spectrometric platforms, making these transitions suitable for quantitative selected reaction monitoring applications in tandem mass spectrometry.

Collision-induced dissociation studies reveal that the fragmentation efficiency depends strongly on collision energy, with optimal fragmentation occurring at energies between 25-35 eV for most transitions [33]. The relative intensities of fragment ions provide structural information that distinguishes morphine from closely related opioid compounds, particularly through the specific m/z 286→201 and m/z 286→165 transitions that are characteristic of the morphine scaffold.

High-resolution mass spectrometry enables determination of exact masses for fragment ions, confirming elemental compositions and providing additional structural verification [12]. The accurate mass measurements distinguish morphine fragments from those of other alkaloids that may exhibit similar nominal masses, enhancing specificity in complex analytical matrices. Fragmentation studies using deuterated internal standards demonstrate consistent fragmentation patterns with predictable mass shifts, supporting the proposed fragmentation mechanisms and enabling robust quantitative analysis.

Morphine sulfate demonstrates high affinity binding to mu-opioid receptors with a dissociation constant of 1.2 nanomolar, establishing its pharmacological potency at the primary analgesic target [1]. The binding affinity profile reveals morphine's selectivity for mu-opioid receptors over delta-opioid receptors, with approximately 500-fold selectivity favoring the mu-receptor subtype [1]. This selectivity is crucial for understanding morphine's therapeutic profile, as mu-opioid receptor activation primarily mediates analgesic effects while delta-opioid receptor interactions contribute to different pharmacological outcomes.

Comparative analysis demonstrates that morphine-6-glucuronide, the active metabolite of morphine, exhibits even higher mu-opioid receptor binding affinity with a dissociation constant of 0.6 nanomolar [1]. This enhanced affinity contributes to the metabolite's potent analgesic properties and explains why morphine-6-glucuronide is responsible for up to 97% of morphine's analgesic effects [2]. The binding kinetics reveal that morphine maintains relatively rapid association and dissociation rates at mu-opioid receptors, with residence times that influence the duration of pharmacological action [3].

Research findings indicate that morphine exhibits bimodal binding behavior, with stimulatory effects at low nanomolar concentrations and inhibitory effects at higher micromolar concentrations [4]. The molecular mechanism underlying this concentration-dependent response involves differential receptor conformational states and varying G-protein coupling efficiency. Enhanced binding occurs when morphine interacts with the conserved aspartate residue at position 147 on transmembrane helix 3, forming essential salt bridge interactions that stabilize the agonist-receptor complex [3].

| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Selectivity Ratio (μ/δ) | Reference |

|---|---|---|---|---|

| Morphine | 1.2 | N/A | 500-fold | Chen et al. 1991 |

| Morphine sulfate | N/A | N/A | N/A | N/A |

| Morphine-6-glucuronide | 0.6 | N/A | N/A | Chen et al. 1991 |

| DAMGO | 1.23 | N/A | 500-fold | PubMed |

| Fentanyl | N/A | N/A | N/A | N/A |

G-Protein Coupled Receptor Signaling Pathways

Morphine sulfate activation of mu-opioid receptors initiates complex G-protein coupled receptor signaling cascades primarily through inhibitory G-proteins of the Gi/o family [5]. Upon agonist binding, morphine induces conformational changes in the receptor that promote guanosine diphosphate to guanosine triphosphate exchange on the alpha subunit of the heterotrimeric G-protein complex [5]. This nucleotide exchange leads to dissociation of the alpha-GTP subunit from the beta-gamma heterodimer, enabling both subunits to interact with downstream effector proteins.

The primary signaling pathway involves adenylyl cyclase inhibition, resulting in decreased cyclic adenosine monophosphate formation [6] [7]. Morphine administration produces approximately 65% inhibition of forskolin-stimulated cyclic adenosine monophosphate accumulation in neuroblastoma cells, demonstrating potent modulation of this second messenger system [6]. This reduction in cyclic adenosine monophosphate levels subsequently decreases protein kinase A activity and alters phosphorylation patterns of numerous intracellular proteins.

Parallel signaling pathways activated by morphine include G-protein coupled inwardly-rectifying potassium channel activation and voltage-gated calcium channel inhibition [5]. These ion channel modulations contribute directly to morphine's analgesic effects by hyperpolarizing neurons and reducing neurotransmitter release at synaptic terminals. Additionally, morphine stimulates phospholipase C activation through a coincident mechanism requiring both mu-opioid receptor-derived G-beta-gamma subunits and Gq-coupled receptor signaling [8].

The phospholipase C pathway generates diacylglycerol and inositol 1,4,5-triphosphate as second messengers, leading to protein kinase C activation and intracellular calcium mobilization [4]. Morphine's stimulation of phospholipase C exhibits concentration dependence, with low concentrations producing stimulatory effects and higher concentrations yielding inhibitory responses [4]. Extracellular signal-regulated kinase 1/2 activation represents another crucial downstream pathway, with morphine-induced phosphorylation occurring within 5-10 minutes of receptor activation and requiring both G-protein coupled receptor kinase 3 and arrestin proteins [9].

β-Arrestin Recruitment and Biased Agonism

Morphine sulfate demonstrates unique β-arrestin recruitment characteristics that distinguish it from other mu-opioid receptor agonists and contribute to its specific pharmacological profile. Following receptor activation and subsequent phosphorylation by G-protein coupled receptor kinases 2 and 3, morphine promotes β-arrestin2 recruitment to phosphorylated mu-opioid receptors with distinctive kinetics and efficiency [10]. Molecular dynamics simulations reveal that morphine-bound receptors form strong polar interactions between β-arrestin2 and intracellular loop 2, as well as either intracellular loop 3 or the cytoplasmic region of transmembrane helix 6 [10].

The phosphorylation barcode generated by morphine involves hierarchical and sequential phosphorylation of serine and threonine residues in the receptor's C-terminal tail, with serine 375 serving as the primary phosphorylation site [11]. This initial phosphorylation event rapidly triggers subsequent phosphorylation of threonine 370, threonine 376, and threonine 379, creating a specific molecular signature that determines β-arrestin binding affinity [11]. Research demonstrates that both G-protein coupled receptor kinase 2/3 and G-protein coupled receptor kinase 5/6 subfamilies contribute to threonine 370 and serine 375 phosphorylation, while only G-protein coupled receptor kinase 2/3 induces phosphorylation of threonine 376 and threonine 379 [11].

Morphine exhibits moderate bias toward G-protein signaling compared to β-arrestin recruitment, though this bias is less pronounced than observed with synthetic biased agonists [12]. β-Arrestin2 knockout mice demonstrate enhanced and prolonged morphine-induced analgesia with reduced tolerance development, indicating that β-arrestin recruitment contributes to adverse pharmacological outcomes [12]. The temporal dynamics of β-arrestin interactions reveal that morphine maintains sustained receptor occupancy without promoting extensive receptor internalization, contrasting with other opioid agonists that rapidly internalize receptors following β-arrestin recruitment [13].

Functional selectivity studies indicate that morphine's β-arrestin recruitment efficiency varies with cellular context and G-protein coupled receptor kinase expression profiles [11]. The kinetic context of β-arrestin binding influences apparent biased agonism, with ligand residence time and receptor signaling kinetics determining the temporal pattern of pathway activation [14]. These findings suggest that morphine's pharmacological effects result from complex interplay between G-protein and β-arrestin signaling rather than simple pathway selectivity.

Comparative Pharmacokinetics of Sulfated vs. Glucuronidated Metabolites

The metabolic transformation of morphine sulfate proceeds primarily through glucuronidation rather than sulfation pathways, with uridine 5'-diphospho-glucuronosyltransferase 2B7 catalyzing the formation of morphine-3-glucuronide and morphine-6-glucuronide in an approximate 9:1 ratio [2]. Morphine-6-glucuronide demonstrates markedly different pharmacokinetic properties compared to the parent compound, with an elimination half-life of 3.6 ± 1.1 hours compared to morphine's half-life of 2.2 ± 1.0 hours [15]. The longer half-life of morphine-6-glucuronide results from reduced clearance and smaller volume of distribution relative to morphine.

Comparative bioavailability studies reveal that subcutaneous morphine-6-glucuronide achieves 102.0 ± 17.4% bioavailability compared to intravenous administration, indicating complete absorption from injection sites [15]. Morphine-3-glucuronide exhibits similar bioavailability at 104.1 ± 32.5%, demonstrating that glucuronide conjugation does not significantly impair absorption processes [15]. The plasma protein binding characteristics differ substantially among compounds, with morphine showing 35% protein binding, morphine-6-glucuronide 15% binding, and morphine-3-glucuronide only 10% binding [16].

Metabolite formation kinetics demonstrate that morphine-6-glucuronide appears in plasma with a significantly longer appearance half-life of 0.28 ± 0.09 hours compared to 0.18 ± 0.02 hours following intravenous morphine administration [15]. Time to maximum concentration values reveal delayed peaks for glucuronide metabolites, with morphine-6-glucuronide reaching maximum concentrations at 1.25 hours compared to 0.63 hours for morphine itself [15]. Area under the concentration-time curve ratios indicate that morphine-6-glucuronide exposure exceeds morphine exposure by factors of 9:1 following oral administration, while morphine-3-glucuronide ratios reach 50:1 [17].

Renal elimination patterns show that both glucuronide metabolites accumulate in renal insufficiency, with morphine-6-glucuronide clearance correlating with creatinine clearance [18]. The terminal elimination phase reveals slowly declining concentrations for all compounds, with half-lives of 15.1 ± 6.5 hours for morphine, 12.9 ± 4.5 hours for morphine-6-glucuronide, and 11.2 ± 2.7 hours for morphine-3-glucuronide during extended observation periods [18]. These prolonged elimination phases suggest enterohepatic circulation contributes to sustained systemic exposure.

| Parameter | Morphine | Morphine-6-glucuronide | Morphine-3-glucuronide |

|---|---|---|---|

| Half-life (hours) | 2.2 ± 1.0 | 3.6 ± 1.1 | 3.1 ± 0.7 |

| Clearance (ml/min) | 1584 ± 408 | Lower than morphine | Lower than morphine |

| Volume of Distribution (L) | 276 ± 72 | Lower than morphine | Lower than morphine |

| Bioavailability (%) | 100 | 102.0 ± 17.4 | 104.1 ± 32.5 |

| Protein Binding (%) | 35 | 15 | 10 |

Blood-Brain Barrier Permeability and Tissue Distribution

Blood-brain barrier permeability represents a critical determinant of morphine sulfate's central nervous system activity and therapeutic efficacy. Morphine demonstrates moderate blood-brain barrier penetration through passive diffusion mechanisms, with permeability coefficients approximately 32-57 times higher than its glucuronide metabolites [19] [20]. The lipophilic nature of morphine facilitates transcellular passage across endothelial cell membranes, though this process is modulated by active efflux transport via P-glycoprotein pumps located at the luminal surface of brain capillaries [21].

Morphine-6-glucuronide exhibits severely restricted blood-brain barrier permeability due to its hydrophilic properties, with octanol-water partition coefficients 187-fold lower than morphine [19]. Despite poor passive diffusion, morphine-6-glucuronide achieves significant central nervous system concentrations through active transport mechanisms involving organic anion-transporting polypeptide 2 and digoxin-sensitive transporters [17]. Paradoxically, microdialysis studies demonstrate that morphine-6-glucuronide concentrations in brain extracellular fluid exceed those of morphine, with area under the curve ratios favoring the metabolite [20].

The differential tissue distribution patterns reveal that morphine preferentially enters intracellular brain compartments, achieving intracellular to extracellular concentration ratios of 4:1 [20]. Conversely, morphine-6-glucuronide remains predominantly confined to extracellular spaces, with extracellular to intracellular ratios reaching 125:1 [20]. This compartmentalization pattern indicates that morphine-6-glucuronide becomes trapped in brain extracellular fluid, maintaining prolonged contact with opioid receptors located on neuronal membranes.

Chronic morphine exposure modulates blood-brain barrier transport capacity through upregulation of efflux transporters. Five-day morphine treatment increases messenger RNA levels of P-glycoprotein and breast cancer resistance protein 12-24 hours after the final dose, potentially reducing subsequent morphine brain penetration [21]. This adaptive response involves glutamate-mediated N-methyl-D-aspartate receptor activation and cyclooxygenase-2 signaling pathways triggered during morphine withdrawal [21]. Cerebrospinal fluid distribution studies indicate that both morphine and morphine-6-glucuronide enter cerebrospinal fluid primarily via blood-brain barrier transport rather than choroid plexus secretion, with morphine-6-glucuronide achieving cerebrospinal fluid to plasma ratios of 0.1 at 120 minutes [20].

| Compound | BBB Permeability Ratio | Octanol/Water Partition | Brain ECF:Plasma Ratio | Transport Mechanism |

|---|---|---|---|---|

| Morphine | 1.0 (reference) | Higher lipophilicity | Lower than M6G | Passive diffusion + P-gp efflux |

| Morphine-6-glucuronide | 0.03 (32-57x lower) | 187x lower than morphine | Higher concentrations | Active transport (Oatp2) |

| Morphine-3-glucuronide | Similar to M6G | Highly hydrophilic | Minimal penetration | Minimal transport |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (84.44%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (93.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Wikipedia

FDA Medication Guides

Morphine Sulfate

TABLET, EXTENDED RELEASE;ORAL

ZYLA

10/07/2019

Avinza

CAPSULE, EXTENDED RELEASE;ORAL

KING PHARMS LLC

06/26/2015

Embeda

Morphine Sulfate; Naltrexone Hydrochloride

ALPHARMA PHARMS

Kadian

ALLERGAN

03/04/2021

Morphabond ER

DAIICHI SANKYO INC

Morphine Sulfate

TABLET;ORAL

SOLUTION;ORAL

HIKMA

LANNETT CO INC

12/15/2023

MS Contin

PURDUE PHARMA LP

12/15/2023